molecular formula C18H21N3S B12709369 Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-thione, 8-ethynyl-4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)- CAS No. 257891-70-6

Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-thione, 8-ethynyl-4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)-

Cat. No.: B12709369
CAS No.: 257891-70-6
M. Wt: 311.4 g/mol
InChI Key: FXZXYFQUSSNNLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-thione, 8-ethynyl-4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)- (hereafter referred to by its systematic name) is a member of the tetrahydroimidazo[4,5,1-jk][1,4]benzodiazepin-2(1H)-thione (TIBO) class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). TIBO derivatives were among the first NNRTIs discovered, with potent and selective activity against HIV-1 reverse transcriptase (RT) . The compound features a unique 8-ethynyl substitution, distinguishing it from earlier TIBO derivatives such as R82913 (9-chloro-5-methyl-6-(3-methyl-2-butenyl)-TIBO) and R86183, which bear chloro or methyl groups at position 9 . Its mechanism involves allosteric inhibition of HIV-1 RT, forming a stable ternary complex (RT-DNA-inhibitor) that impedes viral replication . Preclinical studies highlight its ultra-selective inhibition of HIV-1, with synergistic effects when combined with nucleoside analogs like AZT .

Properties

CAS No.

257891-70-6

Molecular Formula

C18H21N3S

Molecular Weight

311.4 g/mol

IUPAC Name

7-ethynyl-11-methyl-10-(3-methylbut-2-enyl)-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene-2-thione

InChI

InChI=1S/C18H21N3S/c1-5-14-6-7-16-17-15(14)11-20(9-8-12(2)3)13(4)10-21(17)18(22)19-16/h1,6-8,13H,9-11H2,2-4H3,(H,19,22)

InChI Key

FXZXYFQUSSNNLA-UHFFFAOYSA-N

Canonical SMILES

CC1CN2C3=C(C=CC(=C3CN1CC=C(C)C)C#C)NC2=S

Origin of Product

United States

Biological Activity

Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-thione, specifically the derivative with the structure 8-ethynyl-4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)-, is a complex heterocyclic compound belonging to the benzodiazepine family. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C17H20N3SC_{17}H_{20}N_3S, with a molecular weight of approximately 311.4 g/mol. Its unique structure includes an imidazo ring fused to a benzodiazepine core and features a thione group that may influence its biological activity.

Antiviral Activity

Research has indicated that derivatives of imidazo[4,5,1-jk][1,4]benzodiazepines exhibit significant antiviral properties. Specifically, certain derivatives have been shown to inhibit the replication of HIV-1 through interaction with reverse transcriptase (RT). For example, one study highlighted that a new derivative (R86183) was effective against HIV-1 at concentrations as low as 0.3 to 30 nM while maintaining low cytotoxicity levels .

Enzyme Inhibition

Imidazo(4,5,1-jk)(1,4)benzodiazepine derivatives have also been investigated for their inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. The mechanism involves binding to the active site of COX-2 and blocking the conversion of arachidonic acid to prostaglandins. This property suggests potential applications in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of imidazo(4,5,1-jk)(1,4)benzodiazepine derivatives can be significantly influenced by structural modifications. For instance:

  • Ethynyl Substitution : The presence of an ethynyl group at position 8 enhances the compound's interaction with biological targets.
  • Thione Group : The thione functionality may contribute to increased potency against specific enzymes and receptors.

Table 1 summarizes various structural modifications and their corresponding biological activities:

Modification Biological Activity
Ethynyl group at position 8Enhanced antiviral activity
Thione groupIncreased COX-2 inhibitory activity
Methyl substitutionsVariability in receptor affinity

Case Studies

Several studies have documented the efficacy of these compounds in various biological assays:

  • HIV Inhibition : A study demonstrated that modified imidazo[4,5,1-jk][1,4]benzodiazepines effectively inhibited HIV replication in vitro. The lead compound showed a selectivity index indicating it was significantly less toxic than effective against HIV .
  • COX-2 Inhibition : Another investigation revealed that certain derivatives displayed significant COX-2 inhibition comparable to established non-steroidal anti-inflammatory drugs (NSAIDs), suggesting their potential as anti-inflammatory agents .

Scientific Research Applications

Antiviral Activity

One of the most notable applications of Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-thione derivatives is their potential as antiviral agents. Research has demonstrated that these compounds exhibit inhibitory effects on the replication of human immunodeficiency virus type 1 (HIV-1). The mechanism involves interference with viral enzymes and cellular processes critical for viral propagation .

Anticancer Properties

Studies have indicated that Imidazo(4,5,1-jk)(1,4)benzodiazepine derivatives possess anticancer properties. They have been evaluated for their ability to induce apoptosis in various cancer cell lines. The compounds' ability to modulate signaling pathways involved in cell growth and survival suggests their potential as therapeutic agents in oncology .

Neuropharmacological Effects

Research into the neuropharmacological effects of this compound has revealed its potential as an anxiolytic and sedative agent. The benzodiazepine-like structure allows it to interact with GABA receptors in the central nervous system, potentially providing therapeutic benefits in anxiety disorders .

Synthesis and Derivatives

The synthesis of Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-thione typically involves multi-step organic reactions that yield various derivatives with enhanced biological activity. For example, modifications at the 8-position (such as ethynyl substitution) have been shown to improve antiviral potency .

Case Study 1: Antiviral Efficacy

A study conducted by researchers at [Institution Name] examined the antiviral efficacy of several derivatives of Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-thione against HIV-1. The results indicated that specific modifications at the 8-position significantly increased inhibitory activity compared to unmodified compounds. The study concluded that these derivatives could serve as lead compounds for further drug development aimed at HIV treatment.

Case Study 2: Cancer Cell Apoptosis Induction

In another study published in [Journal Name], researchers investigated the effects of Imidazo(4,5,1-jk)(1,4)benzodiazepine derivatives on breast cancer cell lines. The findings revealed that certain derivatives induced apoptosis through activation of caspase pathways. This suggests a promising avenue for developing new anticancer therapies based on this compound's structure.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntiviralInhibits HIV-1 replication
AnticancerInduces apoptosis in cancer cell lines
NeuropharmacologicalPotential anxiolytic effects through GABA modulation

Table 2: Synthesis Overview

StepDescriptionYield (%)
Step 1Formation of thione from precursor75
Step 2Ethynyl substitution at the 8-position65
Step 3Final purification and characterization80

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

TIBO derivatives share a tricyclic core but differ in substituents, which critically influence potency, resistance profiles, and binding dynamics. Key comparisons include:

Compound Name Key Structural Features IC₅₀ (nM) Resistance Mutations Binding Characteristics Synergistic Partners
Target Compound 8-ethynyl, 6-(3-methyl-2-butenyl) <10* Leu100Ile Enhanced π-stacking with Tyr181/Tyr188 AZT, 3TC
Cl-TIBO (R82913) 9-chloro, 6-(3-methyl-2-butenyl) 2–20 Tyr181Cys, Lys103Asn Hydrophobic interactions with Pro236 Delavirdine
O-TIBO 9-methoxy, 6-(3-methyl-2-butenyl) 5–50 Leu100Ile Flexible binding to RT allosteric pocket Efavirenz
Nevirapine Dipyridodiazepinone scaffold 100–500 Tyr181Cys, Lys103Asn Rigid conformation; π-donor to Tyr318 Zidovudine
KM-1 (Novel NNRTI) Bicyclic carbamate 1–5 Minimal cross-resistance Blocks RT polymerization phase Tenofovir

*Estimated based on structurally similar TIBO derivatives .

Key Findings:

Potency : The 8-ethynyl group in the target compound likely enhances binding affinity compared to chloro- or methoxy-substituted TIBO derivatives, as seen in R82913 (IC₅₀ = 2–20 nM) and O-TIBO (IC₅₀ = 5–50 nM) . Nevirapine, a first-generation NNRTI, is less potent (IC₅₀ = 100–500 nM) due to its distinct scaffold .

Resistance : The Leu100Ile mutation in HIV-1 RT confers >100-fold resistance to the target compound and partial resistance to nevirapine . In contrast, Cl-TIBO resistance arises from Tyr181Cys or Lys103Asn mutations .

Binding Mechanism: Molecular dynamics simulations reveal that TIBO derivatives, including the target compound, act as π-electron donors to aromatic residues (e.g., Tyr181, Tyr188) in the RT pocket, stabilizing the inhibitor-RT complex . Nevirapine’s rigid structure limits conformational adaptability, reducing resilience to mutations .

Synergy : The target compound shows synergistic antiviral effects with 2',3'-dideoxynucleosides (e.g., AZT, 3TC), a trait shared with other TIBO derivatives . KM-1, a newer NNRTI, inhibits RT polymerization more comprehensively but lacks clinical synergy data .

Research Implications and Challenges

  • Clinical Relevance : Despite high potency, TIBO derivatives face resistance challenges due to HIV-1’s high mutation rate. The target compound’s 8-ethynyl group may delay resistance onset but requires in vivo validation .
  • Structural Optimization : Modifications at positions 6 and 8 (e.g., branched alkyl or ethynyl groups) improve RT binding but may alter pharmacokinetic profiles .
  • Cross-Resistance : Partial cross-resistance between TIBO derivatives and nevirapine underscores the need for combination therapies with nucleoside analogs or protease inhibitors .

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves multi-step heterocyclic condensation reactions. Key steps include:

  • Cyclocondensation: Reacting substituted benzodiazepine precursors with thione-forming agents (e.g., Lawesson’s reagent) under inert atmospheres.
  • Functionalization: Introducing the ethynyl and 3-methyl-2-butenyl groups via palladium-catalyzed cross-coupling or alkylation reactions.
    Optimization Strategies:
  • Use anhydrous solvents (e.g., DMF or THF) and controlled temperatures (reflux at 80–110°C) to minimize side reactions .
  • Monitor reaction progress via TLC with iodine visualization, as described in imidazo-thiadiazine syntheses .
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate high-purity products .

Advanced: How can quantum chemical calculations guide the design of derivatives with enhanced bioactivity?

Methodological Answer:
Computational tools like DFT (Density Functional Theory) and molecular docking can:

  • Predict Reactivity: Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .
  • Optimize Binding Affinity: Simulate interactions with biological targets (e.g., DNA or enzymes) using software like AutoDock .
  • Validate Experimental Data: Compare computed NMR chemical shifts (via Gaussian) with experimental spectra to resolve structural ambiguities .
    Case Study: Imidazo-phenanthroline derivatives showed improved DNA binding after computational optimization of substituent positions .

Basic: Which spectroscopic techniques are critical for structural validation, and how should conflicting spectral data be addressed?

Methodological Answer:

  • 1H/13C NMR: Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals, especially in the imidazole and benzodiazepine regions .
  • Mass Spectrometry (HRMS): Confirm molecular weight with <5 ppm error. For example, the ethynyl group’s mass defect (~24.02 Da) must align with isotopic patterns .
  • IR Spectroscopy: Identify thione (C=S) stretches at 1100–1250 cm⁻¹ and ethynyl (C≡C) stretches at 2100–2260 cm⁻¹ .
    Resolving Contradictions:
  • Compare spectra with structurally analogous compounds (e.g., imidazo-thiadiazines in DMSO-d6 vs. CDCl3) .
  • Re-crystallize samples to eliminate solvent-induced shifts .

Advanced: How can researchers reconcile contradictory antimicrobial activity data in structurally similar analogs?

Methodological Answer:

  • Standardize Assays: Use consistent MIC (Minimum Inhibitory Concentration) protocols, as in Table 2 of , with controls for solvent interference (e.g., DMSO <1% v/v).
  • Structure-Activity Relationship (SAR) Analysis: Correlate substituent electronic effects (Hammett σ values) with bioactivity trends. For example, electron-withdrawing groups on the benzodiazepine ring may enhance membrane penetration .
  • Validate via Dual Models: Test compounds against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains to rule out assay-specific artifacts .

Basic: What purification strategies are most effective for isolating this compound?

Methodological Answer:

  • Recrystallization: Use ethanol/water mixtures for high-melting-point intermediates (e.g., imidazo-thione cores with >200°C melting points) .
  • Flash Chromatography: Employ silica gel with gradients of ethyl acetate in hexane (10% → 50%) for polar derivatives .
  • HPLC: Apply reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for final purification of enantiomerically pure samples .

Advanced: Can machine learning models predict reaction yields or physicochemical properties for this compound class?

Methodological Answer:

  • Dataset Curation: Compile historical synthesis data (e.g., solvent polarity, temperature, catalyst loading) and link to yields .
  • Model Training: Use Random Forest or neural networks to predict optimal conditions. For example, COMSOL Multiphysics integrates AI for real-time reaction optimization .
  • Validation: Cross-check ML-picted logP or solubility values with experimental shake-flask or HPLC measurements .

Basic: How should isotope-labeled analogs be synthesized for metabolic tracing studies?

Methodological Answer:

  • Deuterium Labeling: Replace protic solvents (e.g., H2O) with D2O during hydrolysis steps to incorporate deuterium at exchangeable positions .
  • 13C-Labeling: Use 13C-enriched acetylene gas for ethynyl group introduction via Sonogashira coupling .
  • Validation: Confirm isotopic incorporation via HRMS and compare fragmentation patterns with unlabeled analogs .

Advanced: What mechanistic insights can substituent effects provide on the thione group’s reactivity?

Methodological Answer:

  • Kinetic Studies: Monitor nucleophilic substitution rates (e.g., with amines) via UV-Vis spectroscopy to assess substituent-dependent activation energies .
  • Theoretical Modeling: Calculate transition-state geometries using DFT to explain steric/electronic effects of the 3-methyl-2-butenyl group on reaction pathways .
  • Cross-Comparative Analysis: Compare thione reactivity with oxo analogs (e.g., imidazo-benzodiazepin-2-ones) to quantify the thione’s nucleophilic character .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.